2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide
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Overview
Description
2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amine group, a methyl group, and a phenylpropyl group attached to the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide typically involves the reaction of appropriate amines and amides under controlled conditions. One common method involves the reaction of 2-amino-2-methyl-1-propanol with a phenylpropyl halide in the presence of a base to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: The amide group can be reduced to form amines or alcohols.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-methyl-1-propanol: A related compound with similar structural features but different functional groups.
N-methyl-2-propanamine: Another amine with a similar backbone but lacking the phenylpropyl group.
2-amino-N-ethylpropanamide: A compound with an ethyl group instead of a methyl group.
Uniqueness
2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide is unique due to the presence of the phenylpropyl group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide |
InChI |
InChI=1S/C13H20N2O/c1-4-12(11-8-6-5-7-9-11)15(3)13(16)10(2)14/h5-10,12H,4,14H2,1-3H3/t10?,12-/m0/s1 |
InChI Key |
DCHFAJJXEQGGDU-KFJBMODSSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)N(C)C(=O)C(C)N |
Canonical SMILES |
CCC(C1=CC=CC=C1)N(C)C(=O)C(C)N |
Origin of Product |
United States |
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